rhoH12 protein - 124671-05-2

rhoH12 protein

Catalog Number: EVT-1511121
CAS Number: 124671-05-2
Molecular Formula: C17H25NO.HCl
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The rhoH12 protein is derived from human cells and belongs to the larger family of Rho GTPases, which includes other well-known members such as RhoA, RhoB, and RhoC. These proteins are classified based on their structural features and functional roles in cellular signaling. The rhoH12 gene is located on chromosome 7 and is expressed in various tissues, with notable expression in immune cells.

Synthesis Analysis

Methods

The synthesis of rhoH12 protein can be achieved through various methods, including recombinant DNA technology. Common approaches involve using bacterial or eukaryotic expression systems to produce the protein.

  1. Recombinant Expression: The rhoH12 gene can be cloned into expression vectors such as pGEX or pET systems for expression in Escherichia coli or yeast.
  2. Cell-Free Systems: Eukaryotic cell-free systems (e.g., Rabbit Reticulocyte Lysate) can also be employed to synthesize rhoH12, allowing for proper folding and post-translational modifications that are essential for its functionality .

Technical Details

The process typically involves:

  • Cloning the rhoH12 gene into an appropriate plasmid.
  • Transformation of competent cells with the plasmid.
  • Induction of protein expression using IPTG (isopropyl β-D-1-thiogalactopyranoside) or other inducers.
  • Purification of the protein using affinity chromatography techniques.
Molecular Structure Analysis

Structure and Data

The molecular structure of rhoH12 is characterized by a GTPase domain, which is crucial for its function in hydrolyzing GTP to GDP. Structural studies using techniques like X-ray crystallography or nuclear magnetic resonance (NMR) have revealed that the rhoH12 protein exhibits a typical Rho GTPase fold.

  • Molecular Weight: Approximately 21 kDa.
  • Amino Acid Sequence: The specific sequence contains conserved motifs characteristic of Rho proteins, including the GTP-binding site.
Chemical Reactions Analysis

Reactions and Technical Details

rhoH12 participates in several biochemical reactions:

  1. GTP Hydrolysis: The primary reaction involves the hydrolysis of GTP to GDP, which is essential for its activity as a molecular switch in signaling pathways.
  2. Interaction with Effectors: Upon GTP binding, rhoH12 interacts with downstream effectors such as kinases and phospholipases, leading to various cellular responses.

Technical details regarding these reactions often involve kinetic studies to measure the rates of GTP hydrolysis and effector binding assays using techniques like surface plasmon resonance or fluorescence resonance energy transfer.

Mechanism of Action

Process and Data

The mechanism of action of rhoH12 involves several steps:

  1. GTP Binding: The inactive form of rhoH12 binds to guanosine triphosphate (GTP), leading to a conformational change that activates the protein.
  2. Effector Interaction: Activated rhoH12 interacts with specific downstream targets, modulating pathways related to cytoskeletal dynamics and cell signaling.
  3. GTP Hydrolysis: The intrinsic GTPase activity eventually hydrolyzes GTP to GDP, returning rhoH12 to its inactive state.

Data from studies indicate that mutations in the rhoH12 gene can lead to dysregulation of these processes, contributing to pathological conditions such as cancer .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Generally soluble in aqueous buffers at physiological pH.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme temperatures and pH changes.

Chemical Properties

  • Isoelectric Point: The isoelectric point varies based on post-translational modifications but typically falls within the physiological pH range.
  • Post-Translational Modifications: Includes phosphorylation and glycosylation, which are critical for its function and regulation .
Applications

Scientific Uses

rhoH12 protein has several applications in scientific research:

  1. Cancer Research: Due to its role in cell proliferation and migration, rhoH12 is studied for its potential involvement in tumorigenesis.
  2. Immunology: Investigating its function in immune cell signaling pathways can provide insights into immune responses and autoimmune diseases.
  3. Cell Biology: Understanding its role in cytoskeletal dynamics helps elucidate fundamental cellular processes such as migration and adhesion.
Introduction to RhoH12 Protein

Historical Discovery and Nomenclature of RhoH12 (ARH12/RHOA)

RhoH12, initially identified as Ras homolog gene family member A (RHOA), was cloned in 1985 during studies of Aplysia californica neuronal signaling pathways. The gene encoding this protein, RHOA, is located on human chromosome 3p21.31 and spans four exons [1] [9]. The nomenclature reflects its classification within the Rho GTPase family: "Rho" denotes its relationship to the Ras superfamily, "H" indicates its discovery in human cells, and "12" references its initial cDNA clone designation (Rho cDNA clone 12). Over time, it accrued multiple aliases, including ARH12 (ADP-ribosylation factor-like protein 12), EDFAOB (Epididymis Secretory Sperm Binding Protein), and RHO12 [1] [4] [9].

Early functional studies revealed RhoH12’s role in cytoskeletal dynamics, particularly actin stress fiber formation. Its association with cancer emerged when elevated expression was detected in tumor cell lines, correlating with enhanced proliferation and metastasis [1] [4]. RhoH12 acts as a molecular switch regulated by guanine nucleotides: GTP-bound (active) and GDP-bound (inactive) states. Key interactors include:

  • ROCK1 (Rho-associated kinase 1), which phosphorylates actin-binding proteins.
  • DIAPH1 (Diaphanous-related formin), driving actin polymerization [1] [7].

Table 1: RhoH12 Nomenclature and Aliases

Official SymbolAlternative NamesDatabase IDs
RHOARhoH12, ARH12HGNC:667
RHO12, ARHAEnsembl: ENSG00000067560
EDFAOBUniProt: P61586

Evolutionary Conservation of Rho GTPases Across Eukaryotes

RhoH12 belongs to the Rho GTPase family, an ancient branch of the Ras superfamily dating back 1.5 billion years. Phylogenetic analyses indicate that Rho GTPases diverged early in eukaryotic evolution, with the Rac subfamily identified as the ancestral progenitor [2] [10]. Mammalian Rho GTPases comprise 20 members grouped into eight subfamilies (Rho, Rac, Cdc42, Rnd, RhoBTB, RhoDF, RhoUV, and RhoH). RhoH12 (RhoA) clusters within the Rho subfamily alongside RhoB and RhoC, which emerged before Coelomates [2] [7].

Key evolutionary milestones include:

  • Pre-metazoan origin: Unicellular eukaryotes (e.g., Entamoeba histolytica) express Rho-like GTPases regulating vesicular trafficking.
  • Gene duplication events: Vertebrate-specific expansions increased Rho subfamily complexity. RhoA, B, and C arose through gene duplication in early chordates.
  • Plant divergence: Land plants lack canonical Rho GTPases but evolved a unique subfamily called ROPs (Rho-related GTPases from plants), which share 60% sequence identity with animal Rac/Cdc42 but exhibit distinct regulatory mechanisms [10].

RhoH12 displays high sequence conservation across vertebrates (>90% identity between human and mouse orthologs). Its C-terminal CAAX motif (where C=Cysteine, A=Aliphatic, X=terminal residue) directs post-translational prenylation (geranylgeranylation), anchoring it to membranes—a process conserved from yeast to mammals [1] [7].

Table 2: Evolutionary Timeline of Rho GTPases

Evolutionary StageKey EventsRepresentative Organisms
Unicellular eukaryotesEmergence of Rho-like GTPasesEntamoeba histolytica
Early metazoans (~800 MYA)Diversification into Rac/Rho/Cdc42Hydra magnipapillata (cnidarian)
VertebratesExpansion of Rho subfamily (RhoA/B/C)Homo sapiens, Mus musculus
PlantsDevelopment of ROP cladeArabidopsis thaliana

RhoH12 in the Context of the Ras Superfamily: Structural and Functional Relationships

The Ras superfamily comprises >150 human GTPases divided into five families: Ras, Rho, Rab, Arf, and Ran. RhoH12 (RhoA) is a canonical Rho family GTPase characterized by:

  • A conserved G domain (∼20 kDa) with five GTP-binding motifs (G1–G5).
  • A 13-residue insert helix (amino acids 124–136) absent in Ras, which mediates effector binding [3] [7] [8].
  • Switch I and II regions that undergo conformational changes upon GTP/GDP cycling, enabling interactions with regulators and effectors [8].

Table 3: Structural and Functional Comparison of RhoH12 with Ras Superfamily Members

FeatureRhoH12 (RhoA)Ras (e.g., HRAS)Rab GTPases
Size193 aa, 24 kDa189 aa, 21 kDa200–220 aa
Key MotifsInsert helix; CAAX boxHypervariable C-terminusDual CAAX motifs
Nucleotide SwitchGDP/GTP-dependentGDP/GTP-dependentGDP/GTP-dependent
Primary FunctionActin dynamics; transcriptional controlCell proliferation signalingVesicle trafficking
Post-translational ModificationGeranylgeranylationFarnesylationGeranylgeranylation

Functionally, RhoH12 activates signaling cascades distinct from Ras:

  • Cytoskeletal regulation: Binds ROCK1 to phosphorylate LIM kinase, inhibiting cofilin-mediated actin depolymerization [1] [7].
  • Transcriptional control: Modulates serum-response factor (SRF)-dependent transcription via actin polymerization sensors. RhoH12 also regulates Sox9 expression during chondrogenesis [1] [14].
  • Cell cycle progression: Promotes G1/S transition by suppressing p21 and p27 cyclin-dependent kinase inhibitors [1].

Structural dynamics studies reveal that RhoH12’s switch I (residues 30–40) and switch II (residues 60–76) adopt distinct conformations during activation. Mutations in these regions (e.g., RhoA G17A) impair nucleotide exchange, while oncogenic variants (e.g., RhoA L57V) stabilize GTP-bound states [8].

Compound Names Mentioned: RhoH12, ARH12, RHOA, RHO12, EDFAOB, DIAPH1, ROCK1, Sox9, Cdc42, Rac.

Properties

CAS Number

124671-05-2

Product Name

rhoH12 protein

Molecular Formula

C17H25NO.HCl

Synonyms

rhoH12 protein

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